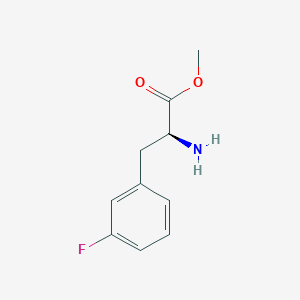

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

Description

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is a chiral α-amino acid ester featuring a meta-fluorinated phenyl group at the β-position and a methyl ester at the carboxyl terminus. This compound is part of a broader class of fluorinated amino acid derivatives, which are pivotal in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. The fluorine atom at the meta position modulates electronic and steric properties, influencing interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

InChI Key |

BZIPAMJMCZCLFS-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)F)N |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Stereoselectivity | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Knoevenagel Condensation + Hydrogenation | Methyl isocyanoacetate, m-fluorobenzaldehyde, Cu(I), base, H2 | Racemic mixture | Good (not specified) | Straightforward, scalable | Requires resolution for enantiopurity |

| Enzymatic Resolution | Lipase L, racemic amino ester | High (up to 97.7% e.e.) | Moderate to good | High enantioselectivity, mild conditions | Substrate specificity, prior racemate synthesis |

| Schiff Base Formation + Reduction | Ethyl trifluoropyruvate, chiral amine, base | Variable, sometimes racemic | Moderate | Potential for enantioselective synthesis | Stereochemical loss during isomerization |

| Metal-Catalyzed NH Insertion | Rhodium acetate, diazo compounds | High (for trifluoro derivatives) | High | Efficient for fluorinated derivatives | Requires diazo precursors, metal catalyst |

| Esterification with Thionyl Chloride | Thionyl chloride, dry methanol | Retains stereochemistry | High (up to 97%) | Simple, high yield | Requires pure amino acid starting material |

In-Depth Research Findings and Notes

The enzymatic resolution approach has been notably successful in achieving high enantiomeric purity for fluorinated phenylalanine derivatives, with lipase-catalyzed hydrolytic or transesterification reactions providing an effective route to optically active compounds.

Knoevenagel condensation followed by catalytic hydrogenation offers a versatile route to a variety of fluorinated phenylalanines, including the meta-fluoro isomer, but necessitates additional steps for enantiomeric separation.

Metal-catalyzed diazo decomposition methods, while more commonly applied to trifluoromethylated analogs, demonstrate the potential for high-yield synthesis of fluorinated amino acid derivatives, which may be adapted for monofluorinated compounds with suitable modifications.

Direct esterification methods using thionyl chloride in methanol provide a straightforward and high-yielding approach to methyl esters of amino acids, including fluorinated analogs, preserving stereochemistry when starting from enantiopure amino acids.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

The compound ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is an amino acid derivative with potential applications in chemistry, biology, medicine, and industry. It has a molecular weight of approximately 211.23 g/mol and the molecular formula C11H14FNO2. The fluorine atom in its structure enhances its ability to form hydrogen bonds and interact with the active sites of enzymes or receptors.

Scientific Research Applications

- Chemistry Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate serves as a building block in synthesizing complex molecules.

- Biology It is studied for its potential effects on biological systems, such as enzyme inhibition and receptor binding.

- Medicine The compound is investigated as a pharmaceutical intermediate in developing new drugs.

- Industry It is used in the production of specialty chemicals and materials.

Biological Activities

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate's biological activity is attributed to its interaction with various biological targets. Preliminary studies suggest it may act as an enzyme inhibitor and receptor modulator.

It has been investigated for several biological activities:

- Anti-inflammatory Effects Studies indicate the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Properties Its potential role in pain management has been explored, particularly regarding its interaction with pain-related pathways.

- Cognitive Enhancement Research suggests that it might enhance cognitive functions, possibly through its effects on neurotransmitter systems.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors, which can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate can be compared to other similar compounds:

- Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate: This compound has a similar structure but with the fluorine atom at the para position.

- Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate: This compound has a similar structure but with the fluorine atom at the ortho position.

- Ethyl (2S)-2-amino-3-(3-chlorophenyl)propanoate: This compound has a similar structure but with a chlorine atom instead of fluorine.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the nature of the target and the compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the fluorine atom on the phenyl ring significantly alters physicochemical and biological properties:

Key Findings :

- Meta vs. Para Fluorine: The meta-fluoro derivative (target compound) exhibits distinct electronic effects compared to the para isomer.

- Naphthyl vs. Phenyl : Replacement of phenyl with naphthyl () increases hydrophobicity, making it suitable for membrane permeability studies but may reduce solubility .

Ester Group Modifications

Varying the ester group impacts lipophilicity and hydrolysis rates:

Key Findings :

Functional Group Additions

Key Findings :

Medicinal Chemistry

Material Science

- Fluorescent Amino Acids: Naphthyl and pyridyl derivatives () exhibit tunable fluorescence, useful in bioimaging .

Biological Activity

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate, commonly referred to as a fluorinated amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The presence of the fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to increased efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as both a substrate and an inhibitor for various enzymes involved in metabolic pathways. The fluorine atom enhances its selectivity and binding properties, which can lead to modulation of enzyme activity and subsequent biological effects.

Biological Activities

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. For instance, studies have shown that fluorinated compounds can inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression by regulating lipid metabolism and inflammatory responses . This inhibition could lead to reduced tumor growth and metastasis.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects. Studies suggest that fluorinated amino acids may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways. For example, it may affect the activity of enzymes involved in lipid metabolism and inflammatory responses.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotective Mechanisms

In a model of neurodegeneration, this compound was administered to assess its impact on neuronal survival. The findings revealed that treatment led to reduced apoptosis markers and improved neuronal viability, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Research Findings Summary

Q & A

Q. What are the key synthetic routes for methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves forming the amino acid backbone followed by esterification. Key methods include:

- Schlenk techniques for air-sensitive steps to preserve chiral integrity.

- Chiral catalysts (e.g., L-proline derivatives) to enhance stereoselectivity during backbone assembly .

- Esterification using methanol and thionyl chloride under anhydrous conditions to minimize racemization . Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are critical for intermediate steps, with reaction temperatures kept below 40°C to avoid decomposition . Enantiomeric purity (>98% ee) is validated via chiral HPLC .

Q. How is the stereochemical configuration of this compound confirmed?

Structural validation requires:

- X-ray crystallography to resolve absolute configuration (e.g., chiral center at C2) .

- Circular Dichroism (CD) to compare optical activity with known L-amino acid derivatives .

- NMR spectroscopy (¹H and ¹³C) to analyze coupling constants (e.g., for vicinal protons) and confirm fluorine-induced deshielding .

Q. What preliminary biological screening approaches are recommended for assessing bioactivity?

Initial screening should prioritize:

- In vitro enzyme inhibition assays (e.g., fluorometric kits for proteases/kinases) to evaluate interactions with amino acid-binding targets .

- Receptor binding studies using radiolabeled ligands (e.g., H-GABA for neurotransmitter receptors) to assess affinity .

- Cellular viability assays (MTT/XTT) in neuronal or cancer cell lines to probe cytotoxicity .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges in producing high-purity this compound?

- Dynamic kinetic resolution using immobilized lipases to racemize undesired enantiomers during esterification .

- Chiral stationary phases (CSPs) in preparative HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for large-scale purification .

- Microreactor technology to enhance mixing efficiency and reduce side reactions in continuous-flow synthesis .

Q. How do structural modifications at the 3-fluorophenyl group influence bioactivity, and what SAR principles apply?

- Electron-withdrawing effects : Fluorine's electronegativity increases binding affinity to polar enzyme pockets (e.g., values improve by 2–5× vs. non-fluorinated analogs) .

- Positional isomerism : 3-fluoro substitution shows higher metabolic stability than 2- or 4-fluoro derivatives in hepatic microsome assays .

- Steric hindrance : Bulky substituents at the phenyl ring reduce off-target interactions, as shown in molecular docking studies .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Orthogonal assay validation : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

- Meta-analysis of kinetic parameters : Compare ratios across enzyme isoforms to identify isoform-specific effects .

- Proteomic profiling (e.g., SILAC) to detect post-translational modifications in target proteins that alter compound efficacy .

Q. How is computational modeling applied to predict interactions with biological targets?

- Molecular docking (AutoDock Vina) to map hydrogen bonds between the amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- Molecular dynamics (MD) simulations (GROMACS) to assess conformational stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models using Gaussian-based descriptors to optimize logP and polar surface area for blood-brain barrier penetration .

Q. What metabolic stability assays are critical for preclinical profiling?

- Liver microsomal incubations (human/rat) with LC-MS/MS to quantify CYP450-mediated degradation .

- Reactive metabolite screening (glutathione trapping assays) to detect thiol adducts indicative of bioactivation risks .

- Plasma esterase stability tests (pH 7.4, 37°C) to evaluate ester hydrolysis rates and prodrug potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.